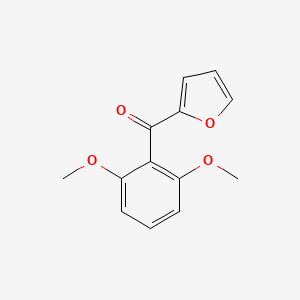

2,6-Dimethoxyphenyl 2-furyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethoxyphenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-15-9-5-3-6-10(16-2)12(9)13(14)11-7-4-8-17-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOBMGYSYGDGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethoxyphenyl 2 Furyl Ketone and Analogues

Established Synthetic Pathways to Aryl Furyl Ketones

The synthesis of aryl furyl ketones, the parent structure of the target compound, can be achieved through several classical organic reactions. These methods primarily involve the acylation or arylation of a furan (B31954) ring.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring. However, its application to furan is not straightforward. Classical conditions using strong Lewis acids like aluminum chloride (AlCl₃) often fail or provide unsatisfactory yields because the furan ring is sensitive and prone to polymerization under such harsh conditions. eurekaselect.comstackexchange.com

To circumvent these issues, milder catalysts and conditions have been developed. Boron trifluoride (BF₃) has been identified as a more effective catalyst for the acylation of furan compared to aluminum chloride. stackexchange.com Acylating agents in these reactions can include acyl halides, such as acetyl chloride, or acid anhydrides like acetic anhydride (B1165640). google.comgoogle.com

Modern advancements have introduced heterogeneous catalyst systems that facilitate the reaction under even milder conditions. One such system is a combination of aluminum dodecatungstophosphate (AlPW₁₂O₄₀) and magnesium hydroxide (B78521) (Mg(OH)₂), which can effectively catalyze the direct reaction between furan and various carboxylic acids to regioselectively produce 2-furyl ketones in good to excellent yields. eurekaselect.com This approach is particularly valuable as it avoids the use of highly reactive acylating agents.

| Catalyst System | Acylating Agent | Conditions | Outcome |

| Aluminum Chloride (AlCl₃) | Acyl Halides/Anhydrides | Harsh, stoichiometric amounts | Low yields, significant polymerization of furan eurekaselect.comstackexchange.comgoogle.com |

| Boron Trifluoride (BF₃) | Aliphatic Anhydrides | Milder than AlCl₃ | Improved yields over classical methods stackexchange.com |

| AlPW₁₂O₄₀ / Mg(OH)₂ | Carboxylic Acids | Heterogeneous, mild | Good to excellent yields of 2-acylfurans eurekaselect.com |

| Supported Heteropoly Acids | Acetic Anhydride | Solventless, green | High yields (up to 92%) of aromatic ketones researchgate.net |

Grignard Reagent Based Syntheses

The use of Grignard reagents offers a powerful alternative for synthesizing aryl ketones. organic-chemistry.org This pathway typically involves the reaction of an organomagnesium halide (Grignard reagent) with an acyl derivative, most commonly an acyl chloride. wisc.eduorganic-chemistry.org For the synthesis of a furyl ketone, this would involve either a 2-furylmagnesium halide reacting with a substituted benzoyl chloride or an arylmagnesium halide reacting with 2-furoyl chloride.

A significant challenge in Grignard-based ketone synthesis is the high reactivity of the organomagnesium reagent, which can lead to a second nucleophilic addition to the newly formed ketone, resulting in a tertiary alcohol as a byproduct. organic-chemistry.orgorganic-chemistry.org To achieve a selective synthesis of the ketone, the reactivity of the Grignard reagent must be controlled. A successful strategy involves the use of bis[2-(N,N-dimethylamino)ethyl] ether as an additive. wisc.eduorganic-chemistry.org This ligand is believed to form a tridentate complex with the Grignard reagent, moderating its reactivity and preventing the secondary addition to the ketone, thus affording high yields of the desired product. wisc.eduorganic-chemistry.orgresearchgate.net

| Reagents | Key Challenge | Solution | Result |

| Grignard Reagent + Acyl Chloride | Over-addition to form tertiary alcohol organic-chemistry.orgorganic-chemistry.org | Use of a moderating ligand, e.g., bis[2-(N,N-dimethylamino)ethyl] ether wisc.eduorganic-chemistry.org | Selective formation of aryl ketones in high yields wisc.eduorganic-chemistry.org |

| Grignard Reagent + Carboxylate Anions | Low electrophilicity of carboxylate | Use of activating agent i-Pr₂NMgCl·LiCl | Direct addition to form ketones organic-chemistry.org |

Meerwein Reaction Conditions for Arylation of Furans

The Meerwein arylation provides a method for the C-H functionalization of furans and other alkenes. researchgate.net The reaction typically involves the copper-catalyzed reaction of an aryldiazonium salt with the furan ring. researchgate.net This process introduces the aryl moiety onto the furan ring, which can be a key step in constructing the aryl furyl ketone skeleton. For instance, anilines can be converted to their corresponding diazonium salts and then coupled in situ with a furan derivative, such as furan-carboxaldehyde. researchgate.net

The reaction is understood to proceed through a radical-based mechanism. researchgate.net Recent developments have explored transition-metal-free versions of the Meerwein arylation, highlighting the ongoing evolution of this method. researchgate.net This pathway is particularly useful for synthesizing functionalized arylfurans that can serve as precursors to the target ketones. researchgate.net

Strategies for Incorporating the 2,6-Dimethoxyphenyl Moiety

The introduction of the specific 2,6-dimethoxyphenyl group requires synthetic methods that can accommodate the steric hindrance imposed by the two ortho-methoxy groups.

Advanced Cross-Coupling Reactions (e.g., Suzuki-Miyaura Type)

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful tool in modern organic synthesis for forming carbon-carbon bonds. youtube.com This palladium-catalyzed reaction couples an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. youtube.com For the synthesis of 2,6-dimethoxyphenyl 2-furyl ketone, this would involve the coupling of 2,6-dimethoxyphenylboronic acid with 2-furoyl chloride.

This method is advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many necessary reagents. youtube.commdpi.com The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the final product and regenerate the catalyst. youtube.com The use of acyl chlorides as electrophiles in Suzuki couplings has been established as an effective route to aryl ketones. mdpi.comorganic-chemistry.org Recent research has also focused on developing more sustainable protocols, such as mechanochemical (ball-milling) approaches that proceed in the absence of harmful solvents. organic-chemistry.orgnih.gov

| Reaction Type | Coupling Partners | Catalyst System | Key Features |

| Suzuki-Miyaura | Aryl Boronic Acid + Acyl Chloride | Pd(OAc)₂ / PCy₃HBF₄ | High chemoselectivity, mild conditions, broad substrate scope mdpi.comorganic-chemistry.org |

| Suzuki-Miyaura | Organoboron Reagent + Organic Halide | Pd₂(dba)₃ / JohnPhos | Environmentally safer than organostannanes, easy work-up youtube.com |

Condensation and Dehydration Approaches

Condensation reactions, which involve the joining of two molecules with the loss of a small molecule like water, provide another synthetic route. chemguide.co.uk One relevant approach is the acylation of a suitably reactive organometallic species. For instance, 2,6-dimethoxyphenyllithium, prepared from the metalation of resorcinol (B1680541) dimethyl ether, can be acylated with an ester such as methyl 2-furoate. electronicsandbooks.com This reaction directly forms the sterically hindered ketone, this compound. electronicsandbooks.com

Another strategy involves the condensation of phenols with other molecules. For example, 2,6-dimethylphenol (B121312) has been shown to undergo Friedel-Crafts acylation followed by a condensation reaction with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) to form complex bisphenol derivatives. mdpi.com While not a direct synthesis of the target compound, this illustrates the principle of using condensation to build complex molecules incorporating substituted phenyl rings.

Dehydration is often the final step in these condensation sequences, leading to the stable product. khanacademy.org For example, the reaction between an aldehyde or ketone and a hydrazine (B178648) derivative to form a hydrazone is a classic addition-elimination (condensation) reaction where a water molecule is lost. chemguide.co.uk Similarly, intramolecular condensation followed by dehydration can lead to the formation of heterocyclic structures. nih.gov

Targeted Acylation Reactions

Targeted acylation reactions are fundamental in the synthesis of this compound and its analogues, ensuring precise introduction of the acyl group onto the desired position of the aromatic ring. The Friedel-Crafts acylation and advanced catalytic methods are prominent in this context.

A primary route for the synthesis of precursors to dimethoxyphenyl ketones involves the Friedel-Crafts acylation of 2,6-dimethylphenol (2,6-DMP) with various acyl chlorides. This method, catalyzed by a strong acid like trifluoromethanesulfonic acid (TfOH), demonstrates high yields and regioselectivity, favoring the formation of para-acylated products. mdpi.com While the direct synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the synthesis of various other hydroxyaryl ketones from 2,6-DMP proceeds efficiently, suggesting a viable pathway by employing 2-furoyl chloride. mdpi.com

The general reaction involves the treatment of 2,6-DMP with an acyl chloride in the absence of a solvent, with TfOH acting as the catalyst. This approach is characterized by short reaction times and high product yields. mdpi.com

Table 1: Examples of Friedel-Crafts Acylation of 2,6-Dimethylphenol

| Acyl Chloride | Catalyst | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetyl chloride | TfOH | 50 °C, 2 h | 4-acetyl-2,6-dimethylphenol | High | mdpi.com |

Modern advancements in organic synthesis have led to the development of highly selective catalytic methods that can be considered for the synthesis of the target compound. One such method involves the ruthenium-catalyzed meta-C-H activation of arenes. This strategy allows for the introduction of an acyl group at the meta position of a directing group on the aromatic ring, offering a high degree of control over the substitution pattern. acs.org Although applied to different substrates, this methodology presents a potential route for the targeted synthesis of specifically substituted aryl ketones. acs.org

Palladium-catalyzed cross-coupling reactions also represent a powerful tool for the synthesis of aryl ketones. For instance, the Suzuki-Miyaura coupling of acyl chlorides with boronic acids can be performed under mild, solvent-free mechanochemical conditions, offering high chemoselectivity and short reaction times. organic-chemistry.org Another approach involves the palladium-catalyzed coupling of potassium aryltrifluoroborates with aliphatic nitriles to yield alkyl aryl ketones. organic-chemistry.org These methods provide alternatives to the classical Friedel-Crafts acylation and are compatible with a wide range of functional groups.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is driven by the need for more environmentally benign and sustainable chemical processes. Key aspects include the use of renewable resources, safer solvents, and energy-efficient reaction conditions.

An innovative and green alternative to traditional Friedel-Crafts acylation for the synthesis of acyl furans is the cross-ketonization of methyl 2-furoate with carboxylic acids. This method has been shown to achieve high selectivity and yield for acyl furan production, with a significantly lower environmental factor (E-factor) compared to traditional routes. rsc.org

Visible-light-induced aerobic C-H oxidation presents another green approach for the synthesis of aromatic ketones. This method utilizes air as the oxidant and water as the solvent, operating under mild conditions at room temperature. chemistryviews.org The process is photocatalytic, often employing a cerium-based photosensitizer, and is noted for its economic and environmental advantages. chemistryviews.org

Solar-induced Friedel-Crafts acylation offers a sustainable pathway for the synthesis of diaryl ketones. By harnessing solar energy, this method reduces the reliance on conventional energy sources for heating. researchgate.net The photoacylation of quinones with aldehydes in the presence of sunlight has been demonstrated to produce various oxygen-substituted diaryl ketones. researchgate.net

Table 2: Examples of Green Synthetic Methods for Aromatic Ketones

| Method | Reactants | Catalyst/Conditions | Product Type | Key Green Aspect | Reference |

|---|---|---|---|---|---|

| Cross-ketonization | Methyl 2-furoate, Carboxylic acids | Not specified, 350 °C | Acyl furans | Lower E-factor than Friedel-Crafts | rsc.org |

| Visible-light-induced C-H oxidation | Diarylmethanes, Aryl alkanes | CeCl₃, PEG 4000, Blue light, Air | Aromatic ketones | Use of water as solvent, air as oxidant | chemistryviews.org |

| Solar Photoacylation | 1,4-Benzoquinones, Benzaldehydes | Solar energy | Oxygen-substituted diaryl ketones | Use of renewable solar energy | researchgate.net |

Furthermore, biocatalysis is emerging as a powerful tool in sustainable synthesis. For instance, the use of enzymes like dioxygenase for the synthesis of muconic acid derivatives from catechol substrates showcases the potential of biocatalysts to perform highly selective reactions under mild, aqueous conditions. rsc.org While not directly applied to the target ketone, this approach highlights a promising direction for the green synthesis of related chemical building blocks. rsc.org

Chemical Reactivity and Mechanistic Studies

Reactivity of the Furyl Moiety

The furan (B31954) ring, a π-rich heterocycle, is generally more reactive than benzene (B151609) towards electrophiles. chemicalbook.com However, the presence of the deactivating acyl group at the 2-position significantly influences its reaction patterns.

Electrophilic substitution on the furan ring is a key reaction. Due to the oxygen heteroatom's electron-donating effect, furan is highly susceptible to electrophilic attack. numberanalytics.com The preferred sites of attack are the C2 and C5 positions, as the cationic intermediate formed by attack at these positions is more stabilized by resonance, with three possible resonance structures. chemicalbook.comquora.com

In 2,6-dimethoxyphenyl 2-furyl ketone, the 2-position is already substituted. The carbonyl group is electron-withdrawing, which deactivates the furan ring towards electrophilic attack. This deactivation directs incoming electrophiles to the C5 position, and to a lesser extent, the C4 position. Common electrophilic substitution reactions for furans include nitration, halogenation, and acylation. pharmaguideline.com For instance, nitration with a mild agent like acetyl nitrate (B79036) would be expected to yield the 5-nitro derivative. pharmaguideline.com Similarly, halogenation under controlled conditions, such as bromination with N-bromosuccinimide, would likely result in the 5-bromo-2-furyl ketone derivative.

Table 1: Predicted Electrophilic Aromatic Substitution Products of this compound

| Reagent | Expected Major Product |

| Acetyl nitrate | 2-(5-Nitro-2-furyl)-1-(2,6-dimethoxyphenyl)ethanone |

| N-Bromosuccinimide | 2-(5-Bromo-2-furyl)-1-(2,6-dimethoxyphenyl)ethanone |

| Acetic anhydride (B1165640)/BF₃ | 2-(5-Acetyl-2-furyl)-1-(2,6-dimethoxyphenyl)ethanone |

This table presents predicted outcomes based on general furan reactivity.

The furan ring is susceptible to ring-opening reactions, particularly under acidic conditions. mdpi.com This process typically involves protonation of the furan oxygen, followed by nucleophilic attack, leading to the formation of 1,4-dicarbonyl compounds. wikipedia.org In the case of this compound, treatment with aqueous acid could potentially lead to the hydrolytic ring-opening of the furan moiety.

Recent studies have also explored palladium-catalyzed ring-opening reactions of furans, which can yield α,β-unsaturated aldehydes and ketones. researchgate.net Such transformations provide valuable synthetic routes to complex molecules. researchgate.net The specific conditions, including the type of acid or metal catalyst and the presence of water, can influence whether ring-opening leads to ester or ketone functionalities in the resulting product. mdpi.com

While the electron-rich furan ring is generally not reactive towards nucleophiles, the presence of a strong electron-withdrawing group, such as the ketone in this molecule, can increase its susceptibility to nucleophilic attack, particularly in the case of halofurans. pharmaguideline.com For instance, a 5-halo derivative of this compound would be more reactive towards nucleophilic substitution than the parent compound.

The furan ring can also react with strong bases. However, a more common reaction involving bases is the deprotonation of a carbon atom, which is more relevant to the ketone's alpha-carbon, as discussed in section 3.2.2.

Reactivity of the Dimethoxyphenyl Moiety

The reactivity of the phenyl ring in this compound is significantly governed by the electronic effects of the two methoxy (B1213986) (-OCH₃) substituents and the ketone group. Methoxy groups are potent activating groups that increase the electron density of the aromatic ring through a strong electron-donating resonance effect (+R). This effect involves the donation of lone-pair electrons from the oxygen atoms into the aromatic π-system.

Conversely, the ketone moiety acts as a deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-R) effects. In the case of this compound, the powerful activating nature of the two methoxy groups dominates, rendering the benzene ring highly nucleophilic and susceptible to electrophilic aromatic substitution.

The directing influence of these substituents is additive. The ortho, para-directing nature of the two methoxy groups and the meta-directing nature of the ketone group converge to strongly favor electrophilic attack at the C4 position (para to the C2-methoxy group and meta to the ketone). The C3 and C5 positions are also activated but to a lesser extent. Furthermore, the steric hindrance imposed by the two bulky methoxy groups flanking the ketone linkage significantly influences the regioselectivity of incoming electrophiles, further favoring substitution at the less hindered C4 position.

The electron-rich 2,6-dimethoxyphenyl moiety is susceptible to oxidative transformations. Depending on the oxidizing agent and reaction conditions, two primary processes can be anticipated: oxidative demethylation and ring oxidation.

Oxidative Demethylation: Strong reagents can cause the cleavage of one or both methyl ether bonds, a reaction observed in various methoxylated aromatic compounds. nih.govnih.govresearchgate.net This process would convert the methoxy groups into hydroxyl groups, yielding the corresponding phenolic or catecholic derivatives. The mechanism often involves activation of the substrate followed by nucleophilic attack, where water can act as the oxygen source for the newly formed hydroxyl group. semanticscholar.org

Ring Oxidation: The high electron density of the dimethoxyphenyl ring makes it a target for oxidation. Studies on related 1,4-dimethoxybenzene (B90301) derivatives have shown that electrochemical or chemical oxidation can lead to the formation of quinone-type structures. acs.orgtandfonline.comacs.org While the 2,6-substitution pattern of the target molecule might lead to more complex products, oxidation of the aromatic ring remains a plausible reaction pathway, potentially initiated by the formation of a radical cation.

Mechanistic Investigations of Complex Transformations (e.g., Electrochemical Reactions)

The electrochemical behavior of this compound is characterized by distinct reductive and oxidative pathways, primarily involving the carbonyl function and the dimethoxyphenyl ring, respectively.

Electrochemical Reduction: In aprotic solvents, aromatic ketones typically undergo a one-electron reduction at the cathode to form a stable ketyl radical anion. cas.czorganic-chemistry.org This intermediate is central to subsequent transformations. Further reduction at more negative potentials can generate a dianion, a highly basic species. cas.cz In the presence of a proton source, the ketyl radical can be protonated and further reduced to the corresponding secondary alcohol. Alternatively, two ketyl radicals can couple to form a pinacol (B44631) (a 1,2-diol). The presence of the electron-donating dimethoxyphenyl and furan rings influences the reduction potential of the carbonyl group. In the presence of electrophiles like CO₂, the ketyl radical anion can react to form carboxylated products. cas.czresearchgate.net

Electrochemical Oxidation: Anodic oxidation is expected to occur preferentially on the highly electron-rich 2,6-dimethoxyphenyl ring rather than the furan or carbonyl moieties. Studies on dimethoxybenzene derivatives show that electrochemical oxidation generates radical cations that can lead to various products, including quinones, side-chain oxidation products, or polymers, depending on the solvent and electrolyte used. acs.orgacs.orgnih.gov For this compound, anodic oxidation could initiate processes like oxidative demethylation or polymerization.

Photochemical Reactivity

Upon absorption of ultraviolet light, this compound is expected to exhibit rich photochemistry characteristic of aryl ketones. The process typically begins with excitation to a singlet state (S₁), followed by efficient intersystem crossing to an excited triplet state (T₁), from which the major photochemical reactions occur. youtube.com

Norrish Type I Reaction: This pathway involves the homolytic cleavage (α-cleavage) of a bond adjacent to the carbonyl group. wikipedia.orgchem-station.com Two possible fragmentation routes exist:

Cleavage of the C(O)-C(furan) bond to yield a 2,6-dimethoxybenzoyl radical and a 2-furyl radical.

Cleavage of the C(O)-C(phenyl) bond to yield a 2-furoyl radical and a 2,6-dimethoxyphenyl radical. The relative likelihood of these pathways depends on the stability of the resulting radical pairs. The generated radicals can then decarbonylate, recombine, or abstract atoms from the solvent. youtube.com

Norrish Type II Reaction: This intramolecular reaction requires the presence of an abstractable γ-hydrogen. wikipedia.org In this compound, the hydrogens on the methyl groups of the methoxy substituents are in the γ-position relative to the carbonyl oxygen. The excited triplet carbonyl can abstract a γ-hydrogen atom, forming a 1,4-biradical intermediate. This biradical can then undergo one of two secondary reactions:

Fragmentation (β-scission): Cleavage of the Cα-Cβ bond to yield an enol (which would tautomerize to a phenol) and an alkene (formaldehyde).

Cyclization (Norrish-Yang Reaction): Intramolecular combination of the radical centers to form a four-membered cyclobutanol (B46151) ring.

Photoreduction: In the presence of a suitable hydrogen-donating solvent (like isopropanol), photoreduction can occur. The excited triplet ketone can abstract a hydrogen atom from the solvent, forming a ketyl radical. A second hydrogen abstraction or radical coupling leads to the formation of the corresponding secondary alcohol or a pinacol, analogous to the photoreduction of benzophenone. youtube.com

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 2,6-Dimethoxyphenyl 2-furyl ketone. The following sections detail the expected outcomes from various spectroscopic analyses.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is anticipated to be highly characteristic. The 2,6-dimethoxyphenyl ring should exhibit a classic AX2 spin system: a triplet for the proton at the C4' position and a doublet for the two equivalent protons at the C3' and C5' positions. The two methoxy (B1213986) groups (-OCH₃) would appear as a sharp singlet, integrating to six protons. The furan (B31954) ring protons at positions 3, 4, and 5 will present as distinct multiplets, likely doublets of doublets, due to their unique coupling constants.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It is expected to show distinct signals for the carbonyl carbon (C=O), the carbons of the furan ring, and the carbons of the dimethoxyphenyl ring. The presence of methoxy groups will cause significant shielding, shifting the C2' and C6' carbons to a characteristic upfield region for substituted aromatic carbons. The symmetry of the dimethoxyphenyl group would result in fewer signals than the total number of carbons.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton correlations within the furan and phenyl rings, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons. For instance, a key HMBC correlation would be observed between the methoxy protons and the C2'/C6' carbons of the phenyl ring, unequivocally confirming their placement. Such 2D experiments are crucial for assembling the final, unambiguous structure. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| C=O | - | ~185-190 | Ketone carbonyl, deshielded. |

| Furan C2 | - | ~152 | Carbon attached to the carbonyl group. |

| Furan H3 | ~7.2-7.3 | ~118 | Coupled to H4 and H5. |

| Furan H4 | ~6.6-6.7 | ~112 | Coupled to H3 and H5. |

| Furan H5 | ~7.7-7.8 | ~148 | Coupled to H3 and H4, deshielded by oxygen. |

| Phenyl C1' | - | ~130 | Ipso-carbon attached to the carbonyl. |

| Phenyl C2'/C6' | - | ~158 | Carbons bearing methoxy groups. |

| Phenyl H3'/H5' | ~6.6-6.7 | ~105 | Symmetrical, coupled to H4'. |

| Phenyl H4' | ~7.3-7.4 | ~132 | Coupled to H3' and H5'. |

| -OCH₃ | ~3.7-3.8 | ~56 | Sharp singlet for two equivalent methoxy groups. |

Vibrational spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp peak between 1660-1640 cm⁻¹ would be characteristic of the conjugated ketone (C=O) stretching vibration. Aromatic C=C stretching vibrations from both the phenyl and furan rings would appear in the 1600-1450 cm⁻¹ region. The asymmetric and symmetric C-O stretching of the aryl ether methoxy groups would produce strong bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would help confirm the presence of both the furan and phenyl systems.

Table 2: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3150-3100 | C-H Stretch | Furan Ring |

| 3080-3010 | C-H Stretch | Aromatic (Phenyl) |

| 2950-2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1660-1640 | C=O Stretch | Aryl Ketone |

| 1600, 1580, 1470 | C=C Stretch | Aromatic & Furan Rings |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether (Methoxy) |

| ~1050 | Symmetric C-O-C Stretch | Aryl Ether (Methoxy) |

UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The spectrum is expected to display absorptions corresponding to π→π* and n→π* electronic transitions. researchgate.netscience-softcon.de The highly conjugated system, which extends across the furan ring, the carbonyl group, and the dimethoxyphenyl ring, would lead to distinct absorption bands. The π→π* transitions, associated with the aromatic systems, are expected at shorter wavelengths (typically below 300 nm), while the lower-energy n→π* transition of the carbonyl group would appear as a weaker band at a longer wavelength, potentially above 300 nm. physchemres.org The exact position of these bands can be influenced by solvent polarity.

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-accuracy mass of the molecular ion, allowing for the unambiguous determination of the elemental formula, C₁₃H₁₂O₄ (calculated exact mass: 232.0736).

Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment in predictable ways. The most common cleavage for ketones is alpha-cleavage, occurring on either side of the carbonyl group. libretexts.org This would lead to two primary fragment ions: the 2-furoyl cation (m/z 95) and the 2,6-dimethoxybenzoyl cation (m/z 165). Further fragmentation could involve the loss of methyl radicals (·CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups. libretexts.orgraco.cat

GC-MS is a powerful hybrid technique that separates components of a mixture before they are detected by a mass spectrometer. plos.org For a synthesized sample of this compound, GC-MS would serve two primary purposes:

Purity Assessment: A pure sample would exhibit a single peak in the gas chromatogram.

Identity Confirmation: The mass spectrum associated with that peak would serve as a fingerprint, which should match the expected fragmentation pattern discussed previously. mdpi.com This technique is especially valuable for analyzing complex reaction mixtures and ensuring the final product is free of starting materials and byproducts.

X-ray Crystallography and Solid-State Structure Determination

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Should a suitable crystal be grown, this technique would provide the definitive solid-state structure. bgu.ac.il X-ray crystallography would yield precise data on bond lengths, bond angles, and, most notably, the dihedral angle between the planes of the furan and phenyl rings. mdpi.comredalyc.org This would reveal the molecule's conformation in the solid state, which is influenced by a balance of steric hindrance from the ortho-methoxy groups and the electronic effects of conjugation. Furthermore, the analysis would detail intermolecular interactions, such as hydrogen bonds or π-π stacking, that dictate the crystal packing arrangement. mdpi.com

Scientific Data Unvailable for Structural Analysis of this compound

A thorough search of publicly available scientific literature and databases has revealed a significant lack of information regarding the structural characterization and spectroscopic analysis of the chemical compound this compound. Despite concerted efforts to locate research findings, no specific data on its crystal packing, intermolecular interactions, molecular conformation, torsion angles, co-crystallization, or supramolecular assembly could be identified.

The absence of peer-reviewed articles and crystallographic data prevents a detailed discussion of the topics outlined in the requested article structure. Information on the precise three-dimensional arrangement of molecules in a solid state, including the nature of non-covalent interactions such as hydrogen bonding and C-H...π interactions, remains unelucidated.

Furthermore, without experimental or computational studies, an analysis of the compound's molecular conformation and the specific torsion angles that define its shape cannot be provided. Similarly, there is no available research on its ability to form co-crystals or engage in supramolecular assembly with other molecules.

Consequently, the generation of an article focusing on the specified aspects of its structural and analytical chemistry is not feasible at this time due to the unavailability of the necessary scientific data. Further experimental research would be required to determine these fundamental properties of this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)

Quantum chemical calculations are powerful tools for elucidating the molecular characteristics of 2,6-Dimethoxyphenyl 2-furyl ketone at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in predicting its geometry, vibrational modes, and electronic structure with a high degree of accuracy.

Optimized Molecular Geometries and Electronic Structure

Computational modeling allows for the determination of the most stable three-dimensional arrangement of atoms in this compound, known as its optimized molecular geometry. These calculations can provide precise data on bond lengths, bond angles, and dihedral angles. The electronic structure, which describes the distribution and energies of electrons within the molecule, is also elucidated through these methods.

Table 1: Theoretically Predicted Geometrical Parameters for this compound (Note: The following data is illustrative of typical values obtained from DFT calculations and may not represent experimentally verified measurements.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.24 | C-C-O (ketone) | 120.5 |

| C-C (phenyl) | 1.40 | C-O-C (ether) | 118.2 |

| C-O (furan) | 1.37 | C-C-C (phenyl) | 120.0 |

| C-H (phenyl) | 1.08 | H-C-C (phenyl) | 120.0 |

Vibrational Frequency Calculations and Spectral Predictions

Vibrational frequency calculations are essential for interpreting and predicting the infrared (IR) and Raman spectra of this compound. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. Theoretical calculations can predict the frequencies at which these vibrations occur and their corresponding intensities. These predicted spectra can then be compared with experimental data to confirm the molecular structure. Key vibrational modes for this compound would include the C=O stretching of the ketone group, C-O-C stretching of the ether and furan (B31954) moieties, and various aromatic C-H and C-C vibrations.

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound govern its reactivity and potential applications. Reactivity descriptors derived from computational chemistry provide a quantitative measure of how the molecule is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: The following data is illustrative and derived from theoretical calculations.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -2.5 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles.

Fukui Functions for Site Selectivity

Fukui functions are a central concept in Density Functional Theory (DFT) used to predict and rationalize the reactivity of different sites within a molecule. These functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed. By identifying the regions most susceptible to changes in electron number, Fukui functions can pinpoint the likely sites for electrophilic, nucleophilic, and radical attacks.

The calculation of Fukui functions involves the finite difference approximation, leading to three main types of functions for an atom k:

fk+ : For nucleophilic attack (reaction with an electron donor), this function measures the electron density change upon adding an electron. A higher value indicates a more favorable site for nucleophilic attack.

fk- : For electrophilic attack (reaction with an electron acceptor), this function measures the electron density change upon removing an electron. A higher value suggests a more reactive site for electrophiles.

fk0 : For radical attack, this is the average of fk+ and fk-.

For this compound, the primary sites of interest for reactivity are the carbonyl group, the furan ring, and the dimethoxyphenyl ring. A theoretical analysis would suggest that the carbonyl carbon is a prime candidate for nucleophilic attack, while the oxygen atom of the carbonyl group and the electron-rich aromatic rings are potential sites for electrophilic attack. The precise reactivity, however, depends on the calculated Fukui indices.

Below is a table of hypothetical Fukui function values for selected atoms in this compound, illustrating how these values would be used to predict site selectivity.

| Atom/Region | Fukui Index (f+) | Fukui Index (f-) | Predicted Reactivity |

| Carbonyl Carbon | High | Low | Susceptible to Nucleophilic Attack |

| Carbonyl Oxygen | Low | High | Susceptible to Electrophilic Attack |

| Furan Ring (C5) | Moderate | High | Susceptible to Electrophilic Attack |

| Phenyl Ring (C4') | Low | Moderate | Less reactive to Electrophilic Attack |

These values are illustrative and would require specific DFT calculations to be precisely determined.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools that provide a visual and quantitative description of electron localization in a molecule. researchgate.net They are invaluable for understanding the nature of chemical bonds, identifying lone pairs of electrons, and visualizing delocalized electron systems. researchgate.net

Electron Localization Function (ELF) : The ELF takes values between 0 and 1. aps.org A value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. aps.org A value around 0.5 suggests an electron-gas-like region, typical of metallic bonding, while lower values indicate regions of electron delocalization. researchgate.netaps.org

Localized Orbital Locator (LOL) : Similar to ELF, the LOL also maps electron localization. It is particularly effective at highlighting the regions between atomic basins, providing a clear picture of bonding and distinguishing between different types of bonds.

In the context of this compound, an ELF and LOL analysis would reveal several key features:

High Localization : Strong localization (ELF/LOL values approaching 1) would be expected for the C-H bonds, the C-C single bonds, and the C=O double bond of the ketone. The lone pairs on the oxygen atoms of the carbonyl and methoxy (B1213986) groups would also appear as regions of high electron localization.

Delocalization : The π-systems of the furan and phenyl rings would be characterized by lower ELF/LOL values in the regions above and below the rings, indicating delocalized electrons. researchgate.net This delocalization is a key feature of aromatic systems.

The following table summarizes the expected ELF/LOL characteristics for the different structural components of the molecule.

| Molecular Region | Expected ELF/LOL Value | Interpretation |

| Covalent Bonds (C-C, C-H) | High (~0.8-1.0) | Strong covalent character |

| Carbonyl Bond (C=O) | High | Polar covalent double bond |

| Oxygen Lone Pairs | High (~1.0) | Non-bonding electron pairs |

| Furan and Phenyl Rings (π-system) | Moderate-Low | Delocalized π-electrons |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers powerful tools for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. pitt.edu Methods such as Density Functional Theory (DFT) can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. pitt.edu

For a molecule like this compound, a computational study of a reaction, for example, a nucleophilic addition to the carbonyl group, would typically involve the following steps:

Geometry Optimization : The 3D structures of the reactants (the ketone and the nucleophile) are optimized to find their lowest energy conformations.

Transition State Search : A search for the transition state structure connecting the reactants to the products is performed. This is a saddle point on the potential energy surface.

Frequency Analysis : Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to confirm that the found transition state correctly connects the reactants and the desired products.

These computational approaches allow for the investigation of different possible reaction pathways and can help in understanding the factors that control the selectivity and rate of a reaction. researchgate.netmdpi.com

Conformational Analysis Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org For a flexible molecule like this compound, understanding its conformational preferences is crucial as the conformation can significantly influence its chemical and physical properties.

The key rotatable bonds in this compound are the single bonds connecting the carbonyl carbon to the furan ring and the phenyl ring. Rotation around these bonds gives rise to different conformers with varying steric and electronic interactions. The presence of the two methoxy groups on the phenyl ring introduces significant steric hindrance, which will play a major role in determining the most stable conformation.

Computational methods, particularly ab initio and DFT calculations, are used to perform conformational analysis. rsc.org A typical workflow involves:

Potential Energy Surface Scan : The potential energy is calculated as a function of the dihedral angles of the key rotatable bonds. This scan helps to identify the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them.

Geometry Optimization : The structures corresponding to the energy minima are then fully optimized to find the precise geometries of the stable conformers.

Energy Calculation : The relative energies of the optimized conformers are calculated to determine their relative populations at a given temperature.

It is expected that the most stable conformer of this compound will be non-planar, with the furan and phenyl rings twisted out of the plane of the carbonyl group to minimize steric clashes.

The table below presents a hypothetical conformational analysis summary.

| Conformer | Dihedral Angle 1 (Furan-C-C=O) | Dihedral Angle 2 (Phenyl-C-C=O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~30° | ~50° | 0.00 |

| 2 | ~150° | ~50° | +1.5 |

| 3 | ~30° | ~130° | +2.8 |

These values are illustrative and represent a plausible outcome of a detailed computational conformational analysis. researchgate.net

Derivatization and Functionalization Strategies

Modification of the Ketone Carbonyl Group

The carbonyl group is a cornerstone of organic synthesis, and its presence in 2,6-dimethoxyphenyl 2-furyl ketone allows for a range of classical transformations, including reductions, oxidations, and condensations with nitrogen-based nucleophiles.

The reduction of the ketone functionality in aryl ketones to either a secondary alcohol or a methylene (B1212753) group is a fundamental transformation. For a complete deoxygenation to the corresponding alkane, (2,6-dimethoxyphenyl)(2-furyl)methane, classic methods such as the Wolff-Kishner or Clemmensen reductions are typically employed. youtube.comyoutube.com The Wolff-Kishner reduction, conducted under basic conditions using hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521), is suitable for substrates that are sensitive to acid. youtube.com Conversely, the Clemmensen reduction utilizes a zinc-mercury amalgam in concentrated hydrochloric acid and is ideal for acid-stable compounds. youtube.comyoutube.com

For the selective reduction of the ketone to a secondary alcohol, creating (2,6-dimethoxyphenyl)(2-furyl)methanol, various reducing agents can be used. A prominent method is asymmetric transfer hydrogenation (ATH), which can produce chiral alcohols with high enantioselectivity using catalysts like Noyori-Ikariya [(arene)Ru(TsDPEN)Cl] complexes. researchgate.net Tandem procedures that combine the addition of an aryl group to an aldehyde followed by in-situ oxidation to form a ketone have also been developed, showcasing the synthetic accessibility of complex aryl ketones. nih.gov

Table 1: Representative Carbonyl Reduction Methods for Aryl Ketones

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Methylene (-CH₂-) | youtube.com |

| Clemmensen Reduction | Zn(Hg), HCl | Methylene (-CH₂-) | youtube.com |

| Asymmetric Transfer Hydrogenation | [(arene)Ru(TsDPEN)Cl] catalyst, HCOOH/NEt₃ | Secondary Alcohol (-CH(OH)-) | researchgate.net |

Oxidation of a simple ketone is less common but can be achieved through reactions like the Baeyer-Villiger oxidation, which would convert the ketone into an ester. This reaction typically involves peroxy acids and would result in the insertion of an oxygen atom adjacent to the carbonyl group.

The reaction of the ketone with primary amines or their derivatives provides access to a wide range of C=N containing compounds. These condensation reactions are typically acid-catalyzed and proceed via a carbinolamine intermediate followed by dehydration. masterorganicchemistry.comyoutube.com

Imines , also known as Schiff bases, are formed by reacting the ketone with a primary amine (R-NH₂). masterorganicchemistry.comlumenlearning.com The reaction is reversible, and the pH must be carefully controlled, typically around 4-5, to ensure protonation of the carbinolamine intermediate without deactivating the amine nucleophile. youtube.comlumenlearning.com

Oximes are synthesized through the reaction of the ketone with hydroxylamine (B1172632) (NH₂OH). nih.gov Oximes of furan (B31954) and thiophene (B33073) ketones are well-documented and serve as important intermediates in the synthesis of various biologically active compounds and heterocycles. nih.govresearchgate.net For instance, the synthesis of the antibiotic cefuroxime (B34974) involves the formation of a methoxy-imine from a 2-acetylfuran (B1664036) derivative. nih.gov

Hydrazones result from the condensation of the ketone with hydrazine (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine). wikipedia.org These derivatives are often crystalline solids with sharp melting points and have historically been used for the identification of aldehydes and ketones. youtube.com The reaction of 2-furyl methyl ketone with 2,4-dinitrophenylhydrazine (B122626) to form the corresponding hydrazone has been reported and structurally characterized. nih.gov Hydrazones are also key intermediates in the Wolff-Kishner reduction. wikipedia.org

Table 2: Formation of Carbonyl Derivatives from Aryl/Furyl Ketones

| Derivative | Reagent | General Conditions | Reference |

|---|---|---|---|

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Mildly acidic (pH 4-5) | masterorganicchemistry.comlumenlearning.com |

| Oxime | Hydroxylamine (NH₂OH) | Acid or base catalysis | nih.gov |

| Hydrazone | Hydrazine (H₂NNH₂) | Condensation reaction | wikipedia.org |

| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine | H₂SO₄, Ethanol, reflux | nih.gov |

Functionalization of the Furyl Ring

The furan moiety is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the deactivating acyl group at the 2-position directs incoming electrophiles primarily to the 5-position.

Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609). pearson.comchemicalbook.com For 2-acylfurans, the substitution occurs almost exclusively at the C5 position, as the intermediate carbocation (Wheland intermediate) is more stabilized by resonance compared to attack at other positions. quora.comquora.com

Common electrophilic substitution reactions applicable to the furan ring of this compound include:

Nitration: Introduction of a nitro group (-NO₂), typically using acetyl nitrate (B79036).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H), often using a sulfur trioxide-pyridine complex.

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O), which generally requires milder conditions than for benzene. For instance, Friedel-Crafts acylation of 3-methylfuran (B129892) with acetyl chloride yields the 2,4-disubstituted product. ias.ac.in

Vilsmeier-Haack Formylation: Introduction of a formyl group (-CHO) using a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like DMF. This reaction on furan derivatives is a common method for synthesizing furfural (B47365) compounds. ias.ac.in

Meerwein Arylation: A method to introduce an aryl group at the 5-position of the furan ring. This has been used to synthesize 5-arylfuran-2-carboxylic acids and 5-arylfuran-2-carbaldehydes from furan-2-carboxylic acid or furfural and diazonium salts. pensoft.net

Halogenation of the furan ring provides a versatile handle for further functionalization, particularly through metal-catalyzed cross-coupling reactions. Halogenation of furan itself can be complex, often leading to polyhalogenation, so mild conditions are necessary. quimicaorganica.orgmt.com For 2-acylfurans, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to provide the 5-halo-2-furyl ketone derivative.

Once the halogenated furan is obtained, it can serve as an electrophile in a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. youtube.com

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OH)₂) in the presence of a palladium catalyst and a base.

Stille Coupling: Reaction with an organostannane (R-SnBu₃) catalyzed by palladium.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting the halide with an amine in the presence of a palladium catalyst.

These reactions provide powerful tools for elaborating the structure of the furan ring. youtube.com For example, C-C cross-coupling reactions have been extensively studied on 2-halo-purine derivatives, demonstrating the feasibility of such transformations on halogenated heterocyclic systems. nih.gov

The furan ring can participate as a 4π-electron component (a conjugated diene) in cycloaddition reactions, most notably the Diels-Alder reaction. youtube.com This reaction allows for the construction of a six-membered ring, transforming the furan into a 7-oxabicyclo[2.2.1]heptene derivative. However, the Diels-Alder reaction with furan is often thermodynamically unfavorable and reversible due to the loss of aromaticity. nih.govnih.gov The reactivity can be enhanced by using electron-withdrawing groups on the dienophile and electron-donating groups on the furan. nih.gov The reaction of furans with dienophiles like itaconic anhydride (B1165640) has been studied, providing pathways to complex polycyclic structures. nih.gov

Furthermore, the furan ring itself can be constructed from acyclic precursors. For instance, polysubstituted furans can be synthesized in a one-pot reaction from ketones and acetylene (B1199291) in the presence of a superbase like KOH/DMSO. researchgate.net Additionally, novel methods have been developed to generate spiro furan-3(2H)-imine derivatives from α,β-unsaturated ketones and anilines, showcasing pathways to complex heterocyclic scaffolds. nih.gov

Functionalization of the 2,6-Dimethoxyphenyl Ring

The 2,6-dimethoxyphenyl ring is highly activated towards electrophilic substitution due to the presence of two electron-donating methoxy (B1213986) groups. These groups direct incoming electrophiles to the positions ortho and para to themselves. In this specific arrangement, the position para to one methoxy group and ortho to the other (C4) is the most sterically accessible and electronically enriched site for substitution.

Electrophilic aromatic substitution reactions provide a direct pathway to introduce a wide array of functional groups onto the 2,6-dimethoxyphenyl moiety. Key examples of such transformations include nitration and halogenation.

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is a fundamental electrophilic aromatic substitution reaction. For the analogous compound, (4,5-Dimethoxy-phenyl)-(5-methyl-furan-2-yl)-methanone, nitration has been successfully achieved using red fuming nitric acid in glacial acetic acid at low temperatures. mdpi.com This reaction proceeds smoothly and in high yield, affording the corresponding ortho-nitro derivative. mdpi.com By analogy, the nitration of this compound is expected to yield primarily the 4-nitro derivative. The reaction conditions are critical to prevent over-nitration and potential side reactions. vulcanchem.com

Table 1: Representative Conditions for Nitration of an Analogous Dimethoxyaryl Furyl Ketone

| Reactant | Reagents | Solvent | Temperature | Product | Yield | Reference |

|---|

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can also be achieved through electrophilic aromatic substitution. Due to the high activation of the ring, mild halogenating agents are typically sufficient. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetonitrile. The regioselectivity is expected to favor substitution at the C4 position.

The two methoxy groups on the phenyl ring are key features that can be chemically altered, most commonly through demethylation to reveal the corresponding hydroxyl groups.

Demethylation: The cleavage of aryl methyl ethers is a common transformation in natural product synthesis and medicinal chemistry. A widely used and effective reagent for this purpose is boron tribromide (BBr₃). mdma.chcommonorganicchemistry.com This Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. mdma.ch The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures, and in the case of this compound, would yield 2,6-dihydroxyphenyl 2-furyl ketone. It is generally necessary to use one equivalent of BBr₃ per methoxy group, with an additional equivalent for any other basic sites in the molecule. mdma.ch

More advanced and selective methods for demethylation have also been developed. For instance, iridium-catalyzed hydrosilylation has been shown to selectively cleave aryl methyl ethers in complex molecules like O-aryl glycosides, offering a milder alternative to strong Lewis acids. rsc.org

Table 2: General Conditions for Demethylation of Aryl Methyl Ethers

| Reagent | Solvent | Temperature | Key Features | Reference(s) |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to room temperature | Highly effective for complete demethylation. | mdma.chcommonorganicchemistry.com |

Derivatization for Advanced Analytical Methods

For the purpose of detection and quantification, particularly in complex matrices, this compound can be derivatized to enhance its volatility and improve its chromatographic and mass spectrometric properties. This is especially relevant for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

The ketone functional group is the primary target for such derivatization. Common strategies involve the formation of oximes or hydrazones.

Oxime Formation: The reaction of the ketone with hydroxylamine (NH₂OH) or its derivatives yields an oxime. mdma.chwikipedia.org This reaction is typically straightforward and proceeds under mild conditions. wikipedia.org For analytical purposes, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a particularly valuable derivatizing agent. sigmaaldrich.comusra.edu The resulting PFBHA-oxime derivative exhibits excellent thermal stability and can be readily analyzed by GC-MS, often with high sensitivity due to the electron-capturing properties of the pentafluorobenzyl group. sigmaaldrich.com This method is advantageous as it is quantitative and avoids the need for extensive cleanup steps. sigmaaldrich.com The derivatization can be performed in solution or using solid-phase microextraction (SPME) for trace-level analysis. sigmaaldrich.com Even sterically hindered ketones can be derivatized, although the reaction rates may be slower. acs.org

Table 3: Common Derivatization Reagents for Ketones for GC-MS Analysis

| Reagent | Derivative Formed | Key Advantages for Analysis | Reference(s) |

|---|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | Increases volatility and thermal stability. | mdma.chwikipedia.org |

Based on a comprehensive search for "this compound," there is currently insufficient specific data available in the public domain to generate a detailed scientific article according to the provided outline. While the individual components of the molecule (2,6-dimethoxyphenyl group and 2-furyl ketone group) are common in chemical literature, their specific combination as "this compound" and its applications in the requested areas of advanced organic synthesis are not well-documented in readily accessible scientific databases.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on this specific compound that adheres to the user's strict outline and content requirements. The sections on its role as a building block, ligand, catalyst, precursor for heterocyclic compounds, and its involvement in stereoselective and asymmetric catalysis cannot be substantiated with detailed research findings as requested.

To provide a comprehensive article, further empirical research and publication on the synthesis, characterization, and reactivity of "this compound" would be required.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2,6-dimethoxyphenyl 2-furyl ketone, and how can structural ambiguities be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. The methoxy groups at the 2,6-positions on the phenyl ring produce distinct downfield shifts in ¹H NMR (~δ 3.8–4.0 ppm) due to electron-donating effects. For the furyl ketone moiety, IR spectroscopy can confirm the carbonyl stretch (~1650–1700 cm⁻¹). X-ray crystallography is recommended to resolve stereochemical ambiguities, as demonstrated in studies of structurally analogous dimethoxyphenyl compounds . Mass spectrometry (HRMS) should validate molecular weight and fragmentation patterns, referencing databases like NIST for cross-verification .

Q. How should researchers handle safety protocols for this compound given limited toxicological data?

- Methodological Answer : Adopt precautionary measures aligned with structurally similar phenolic ketones. Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, follow protocols for related compounds: rinse skin/eyes with water for 15 minutes and consult poison control . Store in airtight containers away from ignition sources, as combustion may release toxic fumes (e.g., CO, furan derivatives) .

Q. What synthetic routes are feasible for this compound, and how can purity be optimized?

- Methodological Answer : Friedel-Crafts acylation between 2,6-dimethoxybenzene and furan-2-carbonyl chloride is a viable route. Optimize reaction conditions (e.g., Lewis acid catalyst: AlCl₃, temperature: 0–5°C) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Monitor by TLC and HPLC (>95% purity threshold) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., MIC assays for antimicrobial activity). Control variables such as solvent (DMSO vs. aqueous buffers) and cell lines. Use statistical tools (ANOVA, dose-response curves) to validate reproducibility. Cross-reference with structurally related compounds (e.g., dimethoxyphenyl ketones) to identify structure-activity relationships (SARs) .

Q. What mechanistic studies are needed to elucidate the antifungal activity of this compound?

- Methodological Answer : Employ molecular docking to predict interactions with fungal enzymes (e.g., CYP51 or chitin synthase). Validate hypotheses via enzyme inhibition assays and gene knockout models. Use fluorescence microscopy to observe cellular uptake and localization. Pair with metabolomic profiling to identify disrupted pathways (e.g., ergosterol biosynthesis) .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–6 months, monitoring purity by HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.